molecular formula C20H22N2O2S B270630 N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

货号 B270630
分子量: 354.5 g/mol
InChI 键: JENQCYLQIBGHKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, TAK-659 has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as natural killer cells and T cells.

实验室实验的优点和局限性

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its oral bioavailability and favorable pharmacokinetic profile. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.

未来方向

There are several potential future directions for the research and development of TAK-659. These include:
1. Combination therapy: TAK-659 may be used in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors, to enhance its therapeutic efficacy.
2. Biomarker identification: The identification of biomarkers that predict response to TAK-659 may help to identify patients who are most likely to benefit from the drug.
3. Mechanism of resistance: The identification of mechanisms of resistance to BTK inhibitors, including TAK-659, may help to develop strategies to overcome resistance and improve patient outcomes.
4. New indications: TAK-659 may be evaluated for its potential use in other diseases, such as autoimmune disorders or solid tumors.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown impressive clinical activity in B-cell malignancies. Further research is needed to explore its potential use in other diseases and to identify strategies to overcome resistance.

合成方法

The synthesis of TAK-659 has been described in several scientific publications. The most common method involves the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenylboronic acid with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). BTK inhibitors, including TAK-659, have shown impressive clinical activity in patients with these diseases, particularly in those with relapsed or refractory disease.

属性

产品名称

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

分子式

C20H22N2O2S

分子量

354.5 g/mol

IUPAC 名称

N-[4-(pyrrolidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c23-19(17-13-25-18-6-2-1-5-16(17)18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h7-10,13H,1-6,11-12H2,(H,21,23)

InChI 键

JENQCYLQIBGHKS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

规范 SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。